

Commercial Availability & Synthesis Guide: 3-(Cyclopropylethynyl)benzoic acid

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Compound of Interest

Compound Name:	3-(Cyclopropylethynyl)benzoic acid
CAS No.:	878742-31-5
Cat. No.:	B1429883

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Executive Summary

3-(Cyclopropylethynyl)benzoic acid is a non-commodity research chemical. Unlike its commercially ubiquitous isomer 2-(cyclopropylethynyl)benzoic acid (CAS 1313028-09-9) or the analog 3-cyclopropylbenzoic acid (CAS 1129-06-2), the 3-alkynyl variant typically resides in the "Make-on-Demand" or Custom Synthesis category.

- Commercial Status: Low Availability / Custom Order.
- Primary Application: Building block for mGluR5 antagonists (e.g., MPEP/MTEP analogues) and kinase inhibitors requiring a rigid ethynyl linker.
- Recommendation: For quantities <1g, request a custom quote from specialized catalog houses (e.g., Enamine, Combi-Blocks). For >5g, in-house synthesis via Sonogashira coupling is the most cost-effective and time-efficient strategy.

Chemical Profile & Significance[1][2][3]

This compound features a meta-substituted benzoic acid motif linked to a cyclopropyl group via an ethynyl spacer. This rigid linker restricts conformational freedom, often improving potency and metabolic stability in drug candidates compared to flexible alkyl chains.

Property	Specification
Compound Name	3-(Cyclopropylethynyl)benzoic acid
Chemical Formula	C ₁₂ H ₁₀ O ₂
Molecular Weight	186.21 g/mol
Predicted LogP	~3.2 (Lipophilic)
pKa (Acid)	~4.1 (Benzoic acid moiety)
Key Structural Feature	Internal alkyne (sp-hybridized carbon) linking aryl and cyclopropyl rings.
Closest Commercial Analog	2-(Cyclopropylethynyl)benzoic acid (CAS 1313028-09-9)

Commercial Landscape Analysis

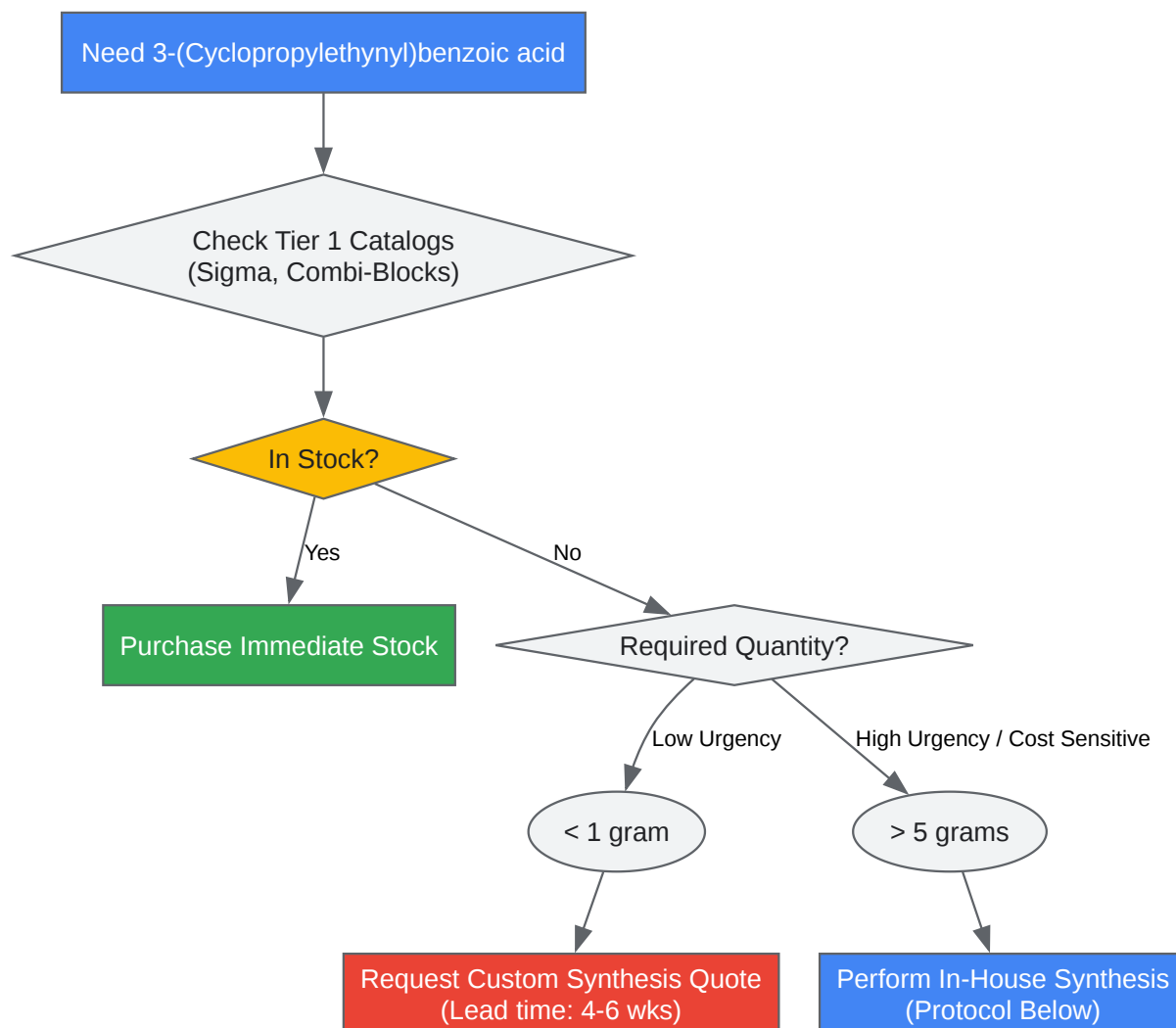
Supply Chain Assessment

Direct "off-the-shelf" stock is rare. Most listings for this specific isomer are virtual inventories. Researchers must validate stock before ordering.

- Tier 1 Suppliers (Stock Likely): None identified for immediate dispatch.
- Tier 2 Suppliers (Custom Synthesis/Lead Time 4-6 weeks): Enamine, WuXi AppTec, Combi-Blocks, PharmBlock.
- Cost Estimate: Custom synthesis quotes typically range from \$1,500 - \$3,000 USD for the first gram due to setup costs.

Procurement Decision Logic

Use the following logic to determine your sourcing strategy:



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Figure 1: Decision matrix for procuring non-commodity intermediates.

Synthesis & Manufacturing Routes

Since commercial availability is limited, the Sonogashira Cross-Coupling is the industry-standard route for generating this compound. The protocol below is optimized for reliability and scalability.

Retrosynthetic Analysis

The target bond is the

bond between the alkyne and the aromatic ring.

- Disconnection: Aryl-Alkyne.
- Building Blocks: 3-Iodobenzoic acid ester + Cyclopropylacetylene.

Validated Synthesis Protocol

Route: Methyl ester protection

Sonogashira Coupling

Saponification.

Step 1: Esterification (Optional but Recommended)

Direct coupling with the free acid can poison copper catalysts. Converting to the methyl ester improves yield.

- Reagents: 3-Iodobenzoic acid, MeOH, H₂SO₄ (cat).
- Conditions: Reflux, 4h. Quantitative yield.

Step 2: Sonogashira Coupling

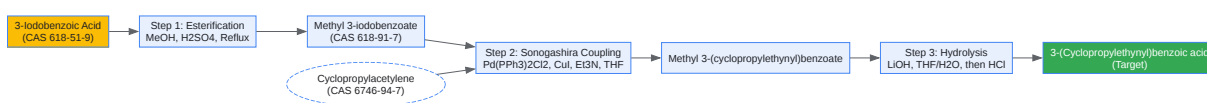
- Reagents:
 - Methyl 3-iodobenzoate (1.0 equiv)
 - Cyclopropylacetylene (1.2 equiv) [CAS: 6746-94-7]
 - Pd(PPh₃)₂Cl₂ (2-5 mol%)
 - CuI (1-3 mol%)
 - Triethylamine (Et₃N) or Diethylamine (DEA) as solvent/base.

- Conditions: Degassed, inert atmosphere (Ar/N₂), RT to 40°C, 4-12h.

Step 3: Hydrolysis (Saponification)

- Reagents: LiOH or NaOH (2.0 equiv), THF/H₂O (1:1).
- Conditions: RT, 2h. Acidify with 1M HCl to precipitate product.

Experimental Workflow Diagram



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Figure 2: Three-step synthetic pathway from commodity starting materials.

Quality Control & Specifications

When evaluating a custom batch or your own synthesis, adhere to these specifications to ensure suitability for biological assays.

Test	Acceptance Criteria	Method
Appearance	White to off-white solid	Visual
Purity	> 95.0% (Area %)	HPLC (C18, ACN/Water + 0.1% TFA)
Identity	Consistent with structure	¹ H-NMR (DMSO-d ₆)
Residual Solvent	< 0.5% total volatiles	GC-MS or ¹ H-NMR
Palladium Content	< 20 ppm (Critical for biology)	ICP-MS

Key Impurity:

- Glaser Coupling Product: Bis(cyclopropyl)butadiyne. Formed if oxygen enters the Sonogashira reaction. Detectable by LC-MS (dimer mass).

References

- Sonogashira Coupling Mechanism & Applications: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. *Chemical Reviews*, 107(3), 874-922. [Link](#)
- mGluR5 Antagonist Structural Activity Relationships: Gasparini, F., et al. (2002). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. *Neuropharmacology*, 38(10), 1493-1503. [Link](#)
- Synthesis of Cyclopropylacetylene: Precursor synthesis validation. *Organic Syntheses, Coll. Vol. 8*, p.190 (1993). [Link](#)
- General Procedure for Sonogashira of Aryl Iodides: Liang, Y., et al. (2011). Palladium-catalyzed cross-coupling.[1][2] *Journal of Organic Chemistry*. [Link](#)

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Sources

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- [2. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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